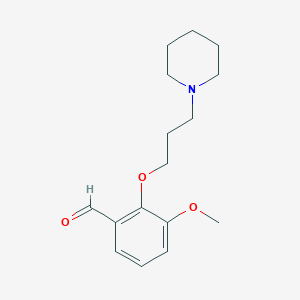

3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde is a chemical entity that appears to be related to various research efforts in the synthesis of bioactive molecules. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it is a benzaldehyde derivative with a methoxy group and a piperidine moiety linked through a propoxy chain. This structure implies potential for interactions with biological systems, possibly through hydrogen bonding or other intermolecular forces.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including reductive amination and protection/deprotection strategies. For instance, the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives involves reductive amination of a chromenone precursor with various aromatic aldehydes . Similarly, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a related compound, includes protection of a piperidinecarboxylate, reduction, and a subsequent substitution reaction . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized by spectroscopic techniques such as IR, NMR, and mass spectroscopy . X-ray crystallography can also be employed to determine the precise arrangement of atoms within a crystal lattice, as seen in the study of 2-methoxy-benzaldehyde . The presence of methoxy and piperidine groups in the compound of interest suggests that similar analytical methods would be applicable for its structural elucidation.

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr). For example, the reaction of piperidine with 2-methoxy-3-nitrothiophen in benzene is catalyzed by piperidine itself . This indicates that the piperidine moiety in this compound could also engage in similar reactions, potentially leading to further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by their functional groups. For instance, the presence of a methoxy group can lead to the formation of C-H...O hydrogen-bonded dimers, as observed in 2-methoxy-benzaldehyde . Such interactions could affect the compound's solubility, boiling point, and melting point. The piperidine ring could also impart basicity to the molecule, influencing its reactivity and interactions with other chemical entities.

Scientific Research Applications

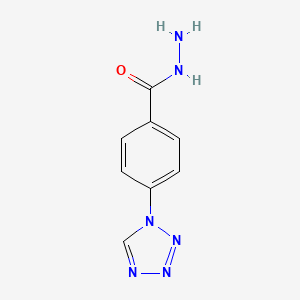

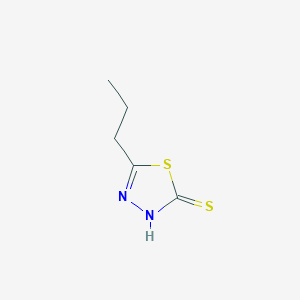

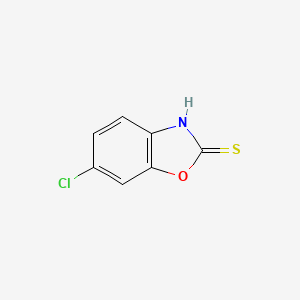

Synthesis and Antimicrobial Activity

One area of application involves the synthesis of novel compounds for antimicrobial evaluation. For instance, a series of novel compounds synthesized through the reductive amination of similar precursors demonstrated significant antibacterial and antifungal activities. These activities were further supported by molecular docking studies, indicating potential applications in developing new antimicrobial agents (Mandala et al., 2013).

Material Science and Copolymerization

In material science, such compounds have been utilized in the synthesis of copolymers. Trisubstituted ethylenes, prepared through Knoevenagel condensation involving similar benzaldehyde derivatives, were copolymerized with styrene. This research explores the structural characteristics and thermal stability of the resulting copolymers, indicating potential applications in developing new polymeric materials with specific properties (Kharas et al., 2016).

Cytotoxicity and Anticancer Research

Compounds synthesized from similar benzaldehydes have been evaluated for their cytotoxicity against human tumor cell lines. For example, conjugates derived from related synthesis pathways showed promising selective cytotoxicity, suggesting potential applications in anticancer research (Brandes et al., 2020).

Medicinal Chemistry

In medicinal chemistry, the structural analogs of "3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde" have been explored for their potential as ligands and receptor modulators. The synthesis of spirocyclic sigma1 receptor ligands, bearing structural resemblance, has demonstrated high affinity and selectivity, indicating the possibility of developing novel therapeutic agents (Maestrup et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 3-Methoxy-2-(3-piperidin-1-yl-propoxy)-benzaldehyde are oxidoreductase proteins . These proteins play a crucial role in biological processes, including metabolism and detoxification, by catalyzing oxidation-reduction reactions.

Biochemical Pathways

The compound’s interaction with oxidoreductase proteins affects various biochemical pathways. These proteins are involved in numerous metabolic processes, and their modulation can lead to downstream effects on these pathways . .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Result of Action

It is suggested that the compound may have potential therapeutic applications due to its interaction with oxidoreductase proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells .

properties

IUPAC Name |

3-methoxy-2-(3-piperidin-1-ylpropoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-19-15-8-5-7-14(13-18)16(15)20-12-6-11-17-9-3-2-4-10-17/h5,7-8,13H,2-4,6,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLICRGBHHHQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCCN2CCCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)